molecular formula C6H4Cl2N2O2 B083519 2,6-Dichloro-3-nitroaniline CAS No. 13785-48-3

2,6-Dichloro-3-nitroaniline

Cat. No. B083519
CAS RN: 13785-48-3
M. Wt: 207.01 g/mol
InChI Key: FYMVQJCDXFAPGG-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-nitroaniline is a chemical compound with the molecular formula C6H4Cl2N2O2 .


Synthesis Analysis

The synthesis of 2,6-Dichloro-3-nitroaniline involves several steps. The process starts with 2,6-Dichloroaniline and involves reactions with various reagents such as methylene chloride, magnesium sulfate, and peroxytrifluoroacetic acid .


Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-3-nitroaniline consists of six carbon atoms, four hydrogen atoms, two chlorine atoms, two nitrogen atoms, and two oxygen atoms .


Chemical Reactions Analysis

2,6-Dichloro-3-nitroaniline can participate in various chemical reactions. For instance, it can be used in the fabrication of luminescent metal-organic frameworks for the detection of certain organic pollutants .


Physical And Chemical Properties Analysis

2,6-Dichloro-3-nitroaniline has a molecular weight of 207.01 g/mol. It has one hydrogen bond donor count and three hydrogen bond acceptor counts .

Scientific Research Applications

Application 1: Pesticide Detection

  • Summary of Application : 2,6-Dichloro-3-nitroaniline (DCN) is commonly used as a pesticide. A luminescent 56-metal Cd(II)–Sm(III) nanocluster was constructed from a flexible Schiff base ligand to detect DCN with high sensitivity and selectivity .
  • Methods of Application : The nanocluster shows a rapid triple-emissive response to DCN. The crystal structure of the nanocluster was determined using the X-ray diffraction method .
  • Results or Outcomes : The nanocluster can be used to quantitatively analyze the DCN concentrations in fruit extracts. The limits of detection (LODs) of the nanocluster to DCN for the visible ligand-centered and Sm(III) emissions and NIR Sm(III) luminescence are from 0.95 μM to 2.81 μM .

Application 2: Multi-responsive Photoluminescence Sensor

Application 3: Building Blocks for Chemicals

  • Summary of Application : Nitroanilines, including 2,6-Dichloro-3-nitroaniline, are key ingredients in making a wide range of chemicals .
  • Methods of Application : These chemicals are used as building blocks for making dyes, antioxidants, medicines, and insecticides .

Application 4: Pesticide Production

  • Summary of Application : A technology of nitroaniline and trichloronitrobenzene, which is applied in the field of pesticides .
  • Methods of Application : This technology can solve the problems of high reaction temperature in autoclave, cumbersome operation, and low safety, and achieve reduced production energy consumption, good reaction selectivity, and shortened reaction time .

Application 5: Preparation of 2,3-Dichloro-6-Nitroaniline

  • Summary of Application : The invention relates to the technical field of pesticides, and particularly relates to a preparation method of 2,3-dichloro-6-nitroaniline .
  • Methods of Application : Taking 2,3,4-trichloronitrobenzene as a raw material, water as a solvent, adding a sulfur-containing compound as a catalyst, and reacting with ammonia water in a high-pressure kettle to obtain 2,3-dichloro-6-nitroaniline .
  • Results or Outcomes : The preparation method of the 2,3-dichloro-6-nitroaniline has the advantages of high yield, good reaction selectivity, high safety, environmental friendliness and low production cost, and is suitable for industrial production .

Application 6: Intermediate for Pesticide Aclonifen

  • Summary of Application : The molecular formula of the 2,3-dichloro-6-nitroaniline is C6H4Cl2N2O2. It is an intermediate of the pesticide aclonifen .
  • Methods of Application : The Chinese patent CN106854162A discloses that 2,3,4-trichloronitrobenzene is used as a raw material and is subjected to ammonolysis reaction with ammonia water in an organic solvent chlorobenzene at the temperature of 120-150 ℃ in an autoclave .

Safety And Hazards

2,6-Dichloro-3-nitroaniline can cause skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

The misuse of organic pollutants such as 2,6-Dichloro-3-nitroaniline has become a global concern. Therefore, developing rapid, efficient, and accurate techniques for detecting such pollutants in water is a major challenge .

properties

IUPAC Name

2,6-dichloro-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c7-3-1-2-4(10(11)12)5(8)6(3)9/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMVQJCDXFAPGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20603996
Record name 2,6-Dichloro-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20603996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-3-nitroaniline

CAS RN

13785-48-3
Record name 2,6-Dichloro-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20603996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JR Hanson, H Saberi - Journal of Chemical Research, 2004 - journals.sagepub.com
The orientation of electrophilic substitution of some 2,4- and 2,6-dihaloacetanilides has been examined by NMR methods. Mixed acid nitration of 2,6-dichloro and 2-chloro-6-…
Number of citations: 3 journals.sagepub.com
KE Godfrey, RI Thrift - Journal of the Chemical Society C: Organic, 1967 - pubs.rsc.org
'0"' Page 1 400 J. Chem. SOC. (C), 1967 Some Halogenated Amines By KE Godfrey and R. 1. Thrift, Chemical Research Department, Parke, Davis and Company, Staines Road, H ou …
Number of citations: 5 pubs.rsc.org
R Bort, K Macé, A Boobis, MJ Gómez-Lechón… - Biochemical …, 1999 - Elsevier
The aim of this study was to re-examine the human hepatic metabolism of diclofenac, with special focus on the generation of minor hydroxylated metabolites implicated in the …
Number of citations: 308 www.sciencedirect.com
MH Keshavarz, AR Akbarzadeh, R Rahimi, M Jafari… - Fluid Phase …, 2016 - Elsevier
A new method is introduced to predict the enthalpy of fusion of energetic materials, which can undergo very rapid and highly exothermic reactions. It can be applied for different classes …
Number of citations: 27 www.sciencedirect.com
J Yang, MA Shibu, L Kong, J Luo… - Journal of medicinal …, 2019 - ACS Publications
ZAK is a new promising target for discovery of drugs with activity against antihypertrophic cardiomyopathy (HCM). A series of 1,2,3-triazole benzenesulfonamides were designed and …
Number of citations: 18 pubs.acs.org

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